molecular formula C9H22O2SSi B13802274 Ethyl (triethylsilylmethyl) sulfone CAS No. 51042-04-7

Ethyl (triethylsilylmethyl) sulfone

Katalognummer: B13802274
CAS-Nummer: 51042-04-7
Molekulargewicht: 222.42 g/mol
InChI-Schlüssel: PKKCXJMUBRZHNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl (triethylsilylmethyl) sulfone is an organosulfur compound with the chemical formula C₉H₂₂O₂SSi. It is characterized by the presence of a sulfone group (SO₂) attached to an ethyl group and a triethylsilylmethyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl (triethylsilylmethyl) sulfone can be synthesized through several methods. One common approach involves the oxidation of sulfides to sulfones. For instance, the oxidation of ethyl (triethylsilylmethyl) sulfide using hydrogen peroxide in the presence of a catalyst such as sodium tungstate can yield the desired sulfone . Another method involves the use of metal-free aerobic oxidation of sulfides in the presence of aldehydes and N-hydroxyphthalimide (NHPI) as a catalyst .

Industrial Production Methods

Industrial production of sulfones, including this compound, often involves large-scale oxidation processes. These processes typically use oxidizing agents like hydrogen peroxide or molecular oxygen in the presence of suitable catalysts to ensure high yields and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (triethylsilylmethyl) sulfone undergoes various types of chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under specific conditions.

    Reduction: Reduction of the sulfone group can lead to the formation of sulfides or sulfoxides.

    Substitution: The sulfone group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Further oxidized sulfones or sulfoxides.

    Reduction: Sulfides or sulfoxides.

    Substitution: Compounds with new functional groups replacing the sulfone group.

Wirkmechanismus

The mechanism of action of ethyl (triethylsilylmethyl) sulfone involves its interaction with various molecular targets and pathways. The sulfone group can participate in nucleophilic addition reactions, where it acts as an electrophile and reacts with nucleophiles such as thiols. This reactivity is often exploited in the design of inhibitors for enzymes like cysteine proteases . The compound’s unique structure allows it to form stable intermediates, which can modulate biological pathways and exert specific effects .

Vergleich Mit ähnlichen Verbindungen

Ethyl (triethylsilylmethyl) sulfone can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to the presence of the triethylsilylmethyl group, which imparts specific steric and electronic properties. This uniqueness makes it a valuable compound in synthetic chemistry and various research applications .

Conclusion

This compound is a versatile organosulfur compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.

Eigenschaften

CAS-Nummer

51042-04-7

Molekularformel

C9H22O2SSi

Molekulargewicht

222.42 g/mol

IUPAC-Name

triethyl(ethylsulfonylmethyl)silane

InChI

InChI=1S/C9H22O2SSi/c1-5-12(10,11)9-13(6-2,7-3)8-4/h5-9H2,1-4H3

InChI-Schlüssel

PKKCXJMUBRZHNP-UHFFFAOYSA-N

Kanonische SMILES

CC[Si](CC)(CC)CS(=O)(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.